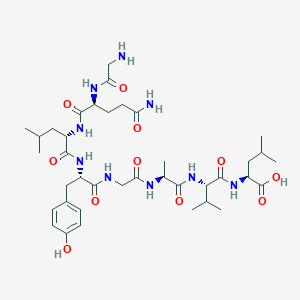
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require a solvent-free environment or the use of mild acids such as p-toluenesulfonic acid . The process can be summarized as follows:
Thioacetalization: The carbonyl compound reacts with 1,3-propanedithiol to form the dithiane ring.
Cyclization: The intermediate undergoes cyclization to form the oxane ring, incorporating the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Aplicaciones Científicas De Investigación
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The oxane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in multiple pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate: Similar in structure but with a cyano group instead of the oxane ring.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: Features multiple dithiane rings and is used in the study of molecular conductors.
Uniqueness
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of a dithiane ring, an oxane ring, and a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
850163-44-9 |
|---|---|
Fórmula molecular |
C15H14O3S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-(1,3-dithian-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C15H14O3S2/c16-11-9-12(10-5-2-1-3-6-10)18-14(17)13(11)15-19-7-4-8-20-15/h1-3,5-6,12H,4,7-9H2 |
Clave InChI |
ROXMGHIHTPQOMM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)



